molecular formula C10H11FN2O B2841914 2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine CAS No. 2201247-10-9

2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine

Cat. No.: B2841914
CAS No.: 2201247-10-9
M. Wt: 194.209
InChI Key: PKPYQVQPGOLBGT-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine is a chemical compound that features a pyrimidine ring substituted with a fluorine atom and a cyclopent-3-en-1-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine typically involves the reaction of a suitable pyrimidine precursor with a cyclopent-3-en-1-ylmethoxy reagent under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common solvents used in the synthesis include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The cyclopent-3-en-1-ylmethoxy group provides additional steric and electronic effects that influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile
  • 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine

Uniqueness

2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine is unique due to the presence of both a fluorine atom and a cyclopent-3-en-1-ylmethoxy group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPYQVQPGOLBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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